Product packaging for Dichloroaminopyrimidine(Cat. No.:)

Dichloroaminopyrimidine

Cat. No.: B8459719
M. Wt: 163.99 g/mol
InChI Key: TUIARYVFXLMHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Academic Research

The pyrimidine nucleus is a foundational heterocyclic scaffold that has garnered significant attention from academic and industrial researchers. acs.orgacs.org These nitrogen-containing aromatic rings are integral components of numerous biologically vital molecules, including nucleic acids (cytosine, thymine, and uracil), and various coenzymes and vitamins. This natural prevalence has inspired extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. gsconlinepress.comnih.gov

In medicinal chemistry, the pyrimidine scaffold serves as a "privileged structure," meaning it can bind to multiple biological targets with high affinity. acs.org As a result, pyrimidine derivatives have been successfully developed into therapeutic agents with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive drugs. gsconlinepress.comnih.gov The versatility of the pyrimidine ring allows for structural modifications at positions 2, 4, 5, and 6, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological function. nih.gov This adaptability makes pyrimidine chemistry a cornerstone of modern drug discovery and development. acs.orgwisdomlib.org

Historical Perspective of Dichloroaminopyrimidine in Synthetic Chemistry

Dichloroaminopyrimidines are a specific class of halogenated pyrimidines that serve as highly versatile intermediates in organic synthesis. Their history is intrinsically linked to the broader development of pyrimidine chemistry. The preparation of these compounds, particularly isomers like 2-amino-4,6-dichloropyrimidine (B145751), has been documented for several decades. Early methods often involved the chlorination of the corresponding dihydroxypyrimidine precursors using reagents like phosphorus oxychloride (POCl₃). google.comgoogle.com

For instance, processes have been described reacting 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride, often in the presence of an acid-trapping agent like dimethylaniline or triethylamine, to yield 2-amino-4,6-dichloropyrimidine. google.comgoogle.com Historically, these reactions were often conducted under harsh conditions, such as boiling under reflux, which could lead to the formation of by-products and relatively low yields. google.com Over time, research has focused on optimizing these procedures by modifying reaction temperatures, reagents, and purification methods to improve yield and purity. google.comgoogle.com The development of reliable synthetic routes to various this compound isomers has been crucial, as these compounds are key starting materials for building more complex, functionalized pyrimidine derivatives through nucleophilic substitution reactions. mdpi.com

Scope and Objectives of this compound Academic Investigation

Academic research into dichloroaminopyrimidines is driven by their utility as pivotal building blocks in the synthesis of functional molecules. The primary objectives of these investigations can be broadly categorized:

Development of Novel Synthetic Methodologies: A significant area of research focuses on creating efficient and regioselective methods for the synthesis and functionalization of dichloroaminopyrimidines. This includes optimizing chlorination reactions and exploring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govmdpi.com

Study of Reaction Mechanisms and Regioselectivity: The two chlorine atoms on the pyrimidine ring often exhibit different reactivities. Researchers investigate the factors that control which chlorine atom is substituted first, a concept known as regioselectivity. wuxiapptec.comacs.org Studies explore how substituents on the pyrimidine ring, the nature of the nucleophile, and reaction conditions influence the outcome of SNAr and other coupling reactions. wuxiapptec.comnih.gov This fundamental understanding allows for the controlled, stepwise synthesis of multi-substituted pyrimidines.

Synthesis of Biologically Active Compounds: Dichloroaminopyrimidines are valuable precursors for the synthesis of molecules with potential therapeutic applications. For example, 2-amino-4,6-dichloropyrimidine has been investigated for its potential antiviral properties and as a starting material for anti-inflammatory agents that inhibit nitric oxide production. nih.gov The objective is to use the dichloro-functionality as a handle to introduce diverse chemical groups, thereby generating libraries of novel compounds for biological screening. nih.govnih.gov

Creation of Functional Materials: Beyond medicine, the structural properties of pyrimidines are explored for applications in materials science, including the development of dyes, organic light-emitting diodes (OLEDs), and other optoelectronic materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2N3 B8459719 Dichloroaminopyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3Cl2N3

Molecular Weight

163.99 g/mol

IUPAC Name

N,N-dichloropyrimidin-2-amine

InChI

InChI=1S/C4H3Cl2N3/c5-9(6)4-7-2-1-3-8-4/h1-3H

InChI Key

TUIARYVFXLMHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Dichloroaminopyrimidine and Its Derivatives

Classical Synthetic Routes to Dichloroaminopyrimidine Precursors

The traditional approaches to synthesizing this compound precursors often involve multi-step processes that begin with the construction of a pyrimidine (B1678525) ring, followed by halogenation.

Synthesis from 4,6-Dihydroxypyrimidine Derivatives

A common pathway to dichloroaminopyrimidines starts with the synthesis of 4,6-dihydroxypyrimidine precursors. For instance, 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared through the condensation of corresponding monosubstituted malonic acid diesters with guanidine, typically in the presence of a strong base like sodium ethoxide nih.gov.

Once the 4,6-dihydroxypyrimidine core is formed, the hydroxyl groups are converted to chloro groups. This transformation is a key step in producing the dichloro derivatives. One method involves reacting the dihydroxypyrimidine with phosphorus oxychloride, often in the presence of a tertiary amine such as 2-methyl-5-ethyl-pyridine, which can result in nearly quantitative yields of the desired 4,6-dichloropyrimidine chemicalbook.com. Another approach utilizes phosgene in a chlorinated solvent with a tertiary amine base to carry out the conversion epo.org. A patent describes a method using phosgene with a tertiary amine like dimethylaniline in a chlorinated solvent, specifying a molar ratio range of 1:(0.8 to 2.5):(2.5 to 3.6) for 4,6-dihydroxypyrimidine, base, and phosgene, respectively epo.org.

A different synthetic route involves dissolving 4,6-diaminopyrimidine in hydrochloric acid, reacting it with sodium nitrite to form a diazonium salt, and then adding this to a solution of cuprous chloride in hydrochloric acid to yield 4,6-dichloropyrimidine chemicalbook.com.

Halogenation Protocols for Pyrimidine Core Functionalization

The direct halogenation of the pyrimidine ring is a critical step for introducing the chloro substituents that are characteristic of dichloroaminopyrimidines. The choice of halogenating agent can significantly influence the reaction's efficiency and outcome.

The Vilsmeier-Haack-Arnold reagent is an effective agent for converting 2-amino-4,6-dihydroxypyrimidine analogs into 5-substituted 2-amino-4,6-dichloropyrimidines in high yields nih.gov. This method is followed by the immediate deprotection of (dimethylamino)methylene protecting groups nih.gov.

Phosphoryl chloride (POCl₃) is another widely used and potent chlorinating agent for this transformation. For example, the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride in the presence of dimethylaniline has been documented to produce 4,6-dichloropyrimidine epo.org. The use of phosgene as a chlorinating agent provides an alternative to phosphorus-based reagents, which can circumvent the production of significant phosphoric acid by-products epo.org.

The following table summarizes the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines from their dihydroxy precursors.

Starting MaterialProductYield (%)
2-Amino-5-propylpyrimidine-4,6-diol4,6-Dichloro-5-propylpyrimidin-2-amineNot specified
2-Amino-5-phenylpyrimidine-4,6-diol4,6-Dichloro-5-phenylpyrimidin-2-amine71
2-Amino-5-benzylpyrimidine-4,6-diol5-Benzyl-4,6-dichloropyrimidin-2-amine80
2-Amino-5-fluoropyrimidine-4,6-diol4,6-Dichloro-5-fluoropyrimidin-2-amineNot specified

Data compiled from representative synthetic procedures nih.gov.

Advanced Strategies for this compound Derivatization

Modern synthetic chemistry offers more sophisticated methods for the derivatization of the this compound core, enabling precise control over the introduction of various functional groups.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a fundamental reaction type where an electron-rich nucleophile attacks and replaces a leaving group on an electron-deficient substrate wikipedia.org. In the context of dichloroaminopyrimidines, the chlorine atoms act as leaving groups, and the pyrimidine ring is the electrophilic substrate wikipedia.orgmasterorganicchemistry.com. These reactions, particularly nucleophilic aromatic substitution (SNAr), are a cornerstone for functionalizing the pyrimidine ring wuxiapptec.com.

The regioselectivity of nucleophilic substitution on dichloropyrimidines is highly dependent on the substitution pattern of the ring. For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position wuxiapptec.com. However, the presence of an electron-donating substituent at the C-6 position can alter this selectivity, favoring substitution at the C-2 position wuxiapptec.com. The mechanism of SNAr reactions can proceed in a concerted fashion (SN2) or through a stepwise mechanism involving a carbocation intermediate (SN1) organic-chemistry.orgyoutube.com.

Transition Metal-Catalyzed Cross-Coupling Methodologies for this compound Derivatives

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds purdue.edumdpi.com. These reactions allow for the coupling of dichloropyrimidines (as electrophiles) with various nucleophilic partners rhhz.net.

Palladium-catalyzed reactions are particularly prominent in this area. The Suzuki cross-coupling reaction, for example, can be used to couple heteroaryl halides, including chloropyrimidines, with arylboronic acids to form biaryl structures researchgate.net. Similarly, the Hiyama cross-coupling reaction utilizes organosilicon compounds to couple with organic halides, catalyzed by transition metals, offering another versatile method for C-C bond formation mdpi.com. These reactions often employ phosphine (B1218219) ligands to facilitate the catalytic cycle rhhz.net. For instance, the amination of 4,6-dichloropyrimidine with adamantane-containing amines has been studied using palladium catalysts with ligands such as BINAP, DavePhos, and JosiPhos-type ligands nih.gov.

The table below presents examples of palladium-catalyzed amination of 6-chloropyrazine, a related heterocyclic system, which illustrates the conditions and outcomes of such cross-coupling reactions.

Amine (equiv.)LigandProductYield (%)
1-Complex mixture-
2Cy-JosiPhos9a30
4Ph-JosiPhos9a90
4Ph-JosiPhos9b48
4Ph-JosiPhos9g36
4Ph-JosiPhos9h40

Data adapted from studies on the amination of 2-amino-6-chloropyrazine, demonstrating the influence of ligand and reactant stoichiometry on product yield nih.gov.

Post-Synthetic Functionalization of this compound Core

Post-synthetic modification (PSM) refers to the chemical modification of a pre-formed molecular structure, such as a metal-organic framework or, in this context, a this compound derivative nih.govnih.gov. This strategy allows for the introduction of new functional groups onto a core scaffold that has already been assembled.

For this compound derivatives, PSM can be envisioned in several ways. After an initial selective reaction, such as a nucleophilic substitution at one of the chloro positions, the remaining chloro group can be targeted in a subsequent and different reaction. This stepwise functionalization allows for the creation of dissymmetric pyrimidine derivatives.

Furthermore, if the parent this compound contains other reactive sites, such as an amino group, these can be functionalized post-synthesis. For example, an amino group on the pyrimidine ring could undergo reactions like acylation or Schiff base formation with aldehydes, leading to a diverse range of new compounds nih.govrsc.org. This approach offers a modular way to expand the chemical space accessible from a common this compound intermediate.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound and its derivatives, to minimize environmental impact and enhance safety and efficiency. This section explores several environmentally benign strategies that have been successfully employed in the synthesis of these valuable chemical entities.

Solvent-Free and Catalyst-Free Protocols in Pyrimidine Derivatization

In a significant move towards sustainable chemistry, researchers have developed synthetic protocols for pyrimidine derivatives that eliminate the need for both solvents and catalysts. These methods not only reduce the environmental burden associated with solvent waste but also simplify purification processes and reduce costs.

One notable approach involves the synthesis of 2-aminopyrimidine derivatives by reacting commercially available 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines. mdpi.comsemanticscholar.org This reaction proceeds efficiently under solvent-free conditions at temperatures ranging from 80 to 90 °C, yielding the desired products in good to excellent yields. mdpi.comsemanticscholar.org The process involves heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine, the respective amine, and triethylamine. mdpi.com Upon completion of the reaction, the product can often be isolated by simple addition of distilled water and subsequent filtration and crystallization. mdpi.com

Another example of a solvent-free methodology is the multicomponent reaction for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidine derivatives. mdpi.com This method involves heating a mixture of 2-aminopyridines, triethyl orthoformate, and various primary amines at 100 °C for three hours without any solvent, affording the products in good yields (61-85%). mdpi.com The absence of a solvent and the multicomponent nature of this reaction contribute to its high atom economy and efficiency. mdpi.com

These solvent-free and catalyst-free approaches represent a significant advancement in the green synthesis of pyrimidine derivatives, offering a cleaner and more economical alternative to traditional synthetic methods.

Table 1: Examples of Solvent-Free and Catalyst-Free Synthesis of Pyrimidine Derivatives

Starting Material Reagents Conditions Product Yield (%) Reference
2-Amino-4,6-dichloropyrimidine Substituted Amines, Triethylamine 80-90 °C 2-Aminopyrimidine derivatives Good to Excellent mdpi.comsemanticscholar.org
3-Cyano-2-aminopyridine Primary Amines, Triethyl Orthoformate 100 °C, 3h 4-Substituted aminopyrido[2,3-d]pyrimidines 61-85 mdpi.com

Microwave-Assisted Synthetic Transformations of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. The synthesis of this compound derivatives has greatly benefited from this technology.

For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out using microwave irradiation. nih.govnih.gov In a typical procedure, 2-amino-4-chloro-pyrimidine is reacted with various substituted amines in the presence of triethylamine and anhydrous propanol. nih.gov The reaction is conducted in a microwave reactor at temperatures between 120-140 °C for a short duration of 15-30 minutes. nih.gov This rapid and efficient method provides the desired products in high yields.

Furthermore, microwave assistance has been successfully applied to the solvent-free synthesis of pyrazolo[3,4-d]pyrimidines starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. researchgate.net This approach underscores the dual benefits of combining microwave technology with solvent-free conditions to create highly efficient and environmentally friendly synthetic protocols. The reaction of N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine under microwave irradiation proceeds rapidly to afford the corresponding pyrazolo[3,4-d]pyrimidines. researchgate.net

The application of microwave technology in the synthesis of this compound derivatives showcases a commitment to greener and more sustainable chemical manufacturing processes.

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

Starting Material Reagents Solvent Microwave Conditions Product Reference
2-Amino-4-chloro-pyrimidine Substituted Amines, Triethylamine Anhydrous Propanol 120-140 °C, 15-30 min 2-Amino-4-chloro-pyrimidine derivatives nih.gov
N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes Hydrazine Solvent-Free - Pyrazolo[3,4-d]pyrimidines researchgate.net

Sustainable Methodologies for this compound Production

The development of sustainable methodologies for the production of this compound and its derivatives is a key focus in modern synthetic chemistry. These methodologies encompass a range of green chemistry principles aimed at reducing the environmental footprint of chemical processes.

A core principle of sustainable synthesis is the use of greener solvents or the elimination of solvents altogether, as highlighted in the solvent-free protocols discussed previously. mdpi.comsemanticscholar.orgresearchgate.net Water, being a benign and environmentally friendly solvent, is an attractive medium for organic reactions. For instance, the synthesis of pyrimidine derivatives has been demonstrated in an aqueous medium using β-cyclodextrin as a catalyst. mdpi.com While not directly involving this compound, this approach illustrates the potential for using water as a solvent in related syntheses.

Another pillar of sustainable methodologies is the use of efficient and recyclable catalysts. Although catalyst-free reactions are ideal, the use of heterogeneous catalysts that can be easily recovered and reused offers a significant green advantage. For example, NiTiO3 nanoparticles supported on montmorillonite K30 have been used as a benign heterogeneous catalyst for the microwave-assisted synthesis of 4-amino pyrimidine analogues. rsc.org The catalyst demonstrated good reusability for up to six cycles without significant loss of activity. rsc.org

These sustainable approaches, encompassing the use of green solvents, recyclable catalysts, and efficient multicomponent strategies, are pivotal in advancing the environmentally responsible production of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of Dichloroaminopyrimidine

General Reaction Pathways of Dichloroaminopyrimidine Transformations

Dichloroaminopyrimidines are versatile heterocyclic compounds that undergo several key transformations, making them valuable intermediates in synthetic chemistry. The primary reaction pathways are dominated by the reactivity of the chlorine atoms attached to the electron-deficient pyrimidine (B1678525) ring.

The most prominent reaction pathway is Nucleophilic Aromatic Substitution (SNAr) . Due to the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, the carbon atoms bonded to the chlorine atoms are electrophilic and susceptible to attack by nucleophiles. This allows for the sequential or simultaneous displacement of the chloro groups by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these substitutions—that is, which chlorine atom is replaced first—is highly sensitive to the position of the amino group, the nature of the nucleophile, and the reaction conditions. wuxiapptec.comacs.orgwikipedia.org For instance, in 2,4-dichloropyrimidines, substitution often preferentially occurs at the C-4 position, but this can be altered by substituents on the ring. wuxiapptec.comwuxiapptec.com

Another significant transformation pathway involves palladium-catalyzed cross-coupling reactions . These modern synthetic methods have become indispensable for forming carbon-carbon and carbon-nitrogen bonds. Dichloroaminopyrimidines can readily participate in reactions such as the Suzuki, Stille, and Buchwald-Hartwig aminations. acs.orgccspublishing.org.cnacs.org These catalytic cycles typically involve the oxidative addition of a palladium(0) complex to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent (in Suzuki or Stille reactions) or coordination of an amine (in Buchwald-Hartwig reactions), and conclude with reductive elimination to yield the final product and regenerate the catalyst. youtube.comyoutube.com Similar to SNAr reactions, regioselectivity can be a critical aspect, often controllable by the choice of catalyst, ligands, and reaction conditions. acs.orgacs.org

Elucidation of Reaction Mechanisms involving this compound

The Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring is a cornerstone of this compound chemistry. The generally accepted mechanism for this reaction is a two-step addition-elimination process . wikipedia.orgmasterorganicchemistry.com

Addition Step (Formation of Meisenheimer Complex): The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. wikipedia.orgresearchgate.net The aromaticity of the pyrimidine ring is temporarily broken in this step, which is typically the rate-determining step of the reaction. The stability of the Meisenheimer complex is crucial and is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring, which help to delocalize the negative charge. masterorganicchemistry.com

Elimination Step (Restoration of Aromaticity): In the second, usually faster step, the leaving group (a chloride ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the pyrimidine ring and yields the substituted product. masterorganicchemistry.com

While the stepwise mechanism via a Meisenheimer intermediate is widely accepted, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism (cSNAr) . nih.govnih.gov In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, and a discrete Meisenheimer intermediate is not formed. researchgate.netnih.gov For substitutions on pyrimidines with good leaving groups like chloride, concerted mechanisms are considered likely. nih.gov

A critical aspect of SNAr reactions on dichloroaminopyrimidines is regioselectivity . In 2,4-dichloropyrimidine (B19661) systems, for example, nucleophilic attack is generally favored at the C-4 position. wuxiapptec.comwuxiapptec.com However, this selectivity is highly variable and can be influenced by several factors:

Electronic Effects: Electron-donating groups on the pyrimidine ring can alter the electronic distribution and favor substitution at the C-2 position. wuxiapptec.comwuxiapptec.com

Steric Effects: Bulky substituents near one of the chlorine atoms can sterically hinder the approach of the nucleophile, directing it to the other, more accessible position. wuxiapptec.com

Nucleophile Type: The nature of the attacking nucleophile can dramatically shift the regioselectivity. For instance, while many amine nucleophiles favor the C-4 position in 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to exhibit excellent C-2 selectivity. acs.orgnih.gov

FactorInfluence on Regioselectivity (C4 vs. C2 attack in 2,4-Dichloropyrimidines)Example
Substituent at C-6Electron-donating groups (e.g., -OMe, -NHMe) at C-6 favor substitution at the C-2 position. wuxiapptec.comwuxiapptec.comReaction of 2,4-dichloro-6-methoxypyrimidine (B105707) proceeds preferably at C-2. wuxiapptec.com
Substituent at C-5Electron-withdrawing groups (e.g., -NO2) at C-5 typically direct substitution to the C-4 position. acs.orgSNAr of 2,4-dichloro-5-nitropyrimidine (B15318) with many amines occurs with outstanding regioselectivity for C-4. acs.org
NucleophileTertiary amines show excellent C-2 selectivity in 5-substituted-2,4-dichloropyrimidines, contrasting with the C-4 selectivity of other amines. acs.orgnih.govTertiary amine nucleophiles react with 2,4-dichloro-5-nitropyrimidine to give C-2 substitution. acs.org

Following initial substitution reactions, this compound derivatives can serve as intermediates in cyclization and rearrangement reactions to form more complex heterocyclic systems, such as purines or condensed pyrimidines.

One notable rearrangement applicable to substituted pyrimidines is the Dimroth rearrangement . This process typically involves the isomerization of heterocycles through ring-opening and ring-closure sequences. nih.gov A common variant is the rearrangement of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-substituted aminopyrimidines. nih.gov The mechanism, which can be catalyzed by acid or base, generally proceeds via nucleophilic addition to the imine, leading to the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent rotation and ring-closure at a different nitrogen atom result in the rearranged product. nih.gov

In some cases, unusual molecular rearrangements can occur under specific reaction conditions. For example, the treatment of 1,4,6-triamino-2(1H)-pyrimidinethione with dimethylformamide and phosphorus oxychloride led to a molecular rearrangement involving the participation of the sulfur atom as a neighboring group, ultimately forming a thiocyanato-pyrimidine derivative. acs.org Such rearrangements highlight the complex reactivity of substituted pyrimidines, where functional groups can interact to facilitate unexpected transformations.

Catalysis, particularly with transition metals like palladium, plays a pivotal role in expanding the synthetic utility of dichloroaminopyrimidines beyond classical SNAr reactions. Catalytic methods offer alternative pathways for forming C-N and C-C bonds, often with high efficiency and selectivity. ccspublishing.org.cn

Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful tool for the synthesis of aminopyrimidines. While SNAr reactions with amines are common, the palladium-catalyzed approach can be more effective for less nucleophilic amines or when specific regioselectivity is required. ccspublishing.org.cn The catalytic cycle involves the oxidative addition of Pd(0) to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyrimidine and regenerate the Pd(0) catalyst. youtube.com The choice of phosphine (B1218219) ligand is critical for the reaction's success and can influence the yield and selectivity. ccspublishing.org.cn

Palladium-catalyzed C-C cross-coupling reactions , such as the Suzuki and Stille reactions, enable the introduction of aryl, heteroaryl, or alkyl groups at the chloro-substituted positions. acs.orgmdpi.com

Suzuki Coupling: This reaction couples the dichloropyrimidine with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. mdpi.com

Stille Coupling: This involves the reaction of the dichloropyrimidine with an organotin compound, also catalyzed by palladium. acs.org

In these cross-coupling reactions, regioselectivity is a key consideration. For 2,4-dichloropyrimidines, Suzuki and Stille couplings often show a strong preference for reaction at the C-4 position. acs.org However, this selectivity can be controlled by ligands or other reaction conditions. For instance, highly regioselective palladium-catalyzed amination at the C-4 position of 6-aryl-2,4-dichloropyrimidine has been achieved using specific catalyst systems. acs.org Microwave-assisted procedures have also been developed to achieve rapid and efficient C-4 selective Suzuki couplings with very low catalyst loading. mdpi.com

Catalytic ReactionDescriptionKey Features
Buchwald-Hartwig AminationPalladium-catalyzed formation of a C-N bond between a dichloropyrimidine and an amine. ccspublishing.org.cnEffective for a wide range of amines; yields and selectivity are influenced by the choice of palladium precursor, phosphine ligand, and base. ccspublishing.org.cn
Suzuki CouplingPalladium-catalyzed formation of a C-C bond using an organoboron reagent. mdpi.comHighly efficient for C-4 substitution; can be accelerated by microwave irradiation. mdpi.com
Stille CouplingPalladium-catalyzed formation of a C-C bond using an organotin reagent. acs.orgShows a strong preference for reaction at the C-4 position in 2,4-dichloropyrimidines. acs.org

Characterization of Reactive Intermediates in this compound Chemistry

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not the final products. Their detection and characterization are fundamental to understanding reaction mechanisms. In the context of this compound chemistry, the most significant reactive intermediate is the Meisenheimer complex formed during SNAr reactions.

The Meisenheimer complex is an anionic σ-adduct formed when a nucleophile attacks the pyrimidine ring. nih.gov Although these intermediates are often too unstable to be isolated when good leaving groups like chloride are present, their existence can be inferred and studied through various experimental and computational methods. nih.govnih.gov Kinetic studies of SNAr reactions between 2-chloro-5-nitropyrimidine (B88076) and various amines have been used to probe the stability and formation of these complexes. nih.govnih.gov The analysis of Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophiles, can provide insight into the transition state and whether the formation or decomposition of the Meisenheimer complex is the rate-determining step. nih.gov

Direct experimental detection of short-lived reactive intermediates is challenging but can be achieved using specialized techniques.

Spectroscopic Methods are at the forefront of detecting transient species. Techniques like UV-Vis and NMR spectroscopy can be used to observe intermediates directly if their concentration is sufficient and their lifetime is long enough. For example, in some SNAr reactions involving highly electron-deficient aromatic systems, Meisenheimer complexes are stable enough to be characterized by NMR. nih.gov Fluorescence spectroscopy has also been employed to study the interaction and complex formation between pyrimidine derivatives and biomolecules, providing a model for how intermediates might be characterized. acs.org

Kinetic Measurements , often performed using spectrophotometry (including stopped-flow techniques for fast reactions), are a primary method for studying reaction mechanisms and inferring the presence of intermediates. researchgate.net By monitoring the change in reactant or product concentration over time under various conditions, one can elucidate the rate-determining step and gather evidence for a stepwise mechanism involving an intermediate like the Meisenheimer complex. nih.govresearchgate.net

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), has emerged as a powerful tool for detecting charged reactive intermediates in solution. nih.gov This method is highly sensitive and can detect low-abundance species, making it suitable for identifying transient intermediates in catalytic cycles and other complex reactions. nih.gov

Theoretical Prediction of Intermediate Structures

The reactivity of the pyrimidine ring in 2-amino-4,6-dichloropyrimidine (B145751) is significantly influenced by the presence of the nitrogen atoms. These electronegative atoms decrease the electron density at the carbon positions, making the ring susceptible to nucleophilic attack. This electronic characteristic also plays a crucial role in stabilizing the anionic intermediates, commonly referred to as Meisenheimer complexes, which are formed during the course of a nucleophilic substitution reaction. mdpi.com

Computational studies on the amination of dichloropyrimidines and related compounds have provided valuable insights into the structures of these intermediates. Although specific detailed structural parameters for the intermediates of 2-amino-4,6-dichloropyrimidine are not extensively documented in publicly available literature, general principles derived from theoretical investigations on similar systems can be applied.

In a typical SNAr reaction involving 2-amino-4,6-dichloropyrimidine and a nucleophile, the initial step is the attack of the nucleophile on one of the carbon atoms bearing a chlorine atom (typically at the C4 or C6 position). This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict the geometry of these intermediates. Key structural features that are typically analyzed include the bond lengths between the attacking nucleophile and the carbon atom, the bond lengths of the carbon-chlorine bond being broken, and the changes in the geometry of the pyrimidine ring itself.

For instance, upon formation of the Meisenheimer complex, the C-Cl bond of the targeted carbon atom is expected to elongate as it prepares to depart. Simultaneously, the bond between the incoming nucleophile and the same carbon atom is formed. The hybridization of the attacked carbon atom changes from sp2 in the reactant to sp3 in the intermediate, resulting in a puckering of the ring at that position.

The relative energies of different possible intermediates can also be calculated to predict the most likely reaction pathway. For 2-amino-4,6-dichloropyrimidine, nucleophilic attack can occur at either the C4 or C6 position. As these positions are electronically equivalent in the parent molecule, the initial attack is equally probable at either site.

ParameterDescriptionPredicted Trend in Intermediate
C-Nnucleophile Bond LengthThe distance between the carbon atom of the pyrimidine ring and the attacking nitrogen atom of the amine nucleophile.Formation of a new single bond, typically in the range of 1.4-1.5 Å.
C-Cl Bond LengthThe distance between the carbon atom of the pyrimidine ring and the chlorine leaving group.Elongation compared to the reactant, indicating weakening of the bond.
Ring Bond AnglesThe internal angles of the pyrimidine ring.Distortion from the planar geometry of the aromatic reactant, particularly around the sp3-hybridized carbon.
Dihedral AnglesTorsional angles within the pyrimidine ring.Significant deviation from 0° or 180°, indicating a non-planar structure.
Relative Energy (kcal/mol)The calculated energy of the intermediate relative to the reactants.A positive value, indicating a high-energy, transient species.

Further computational studies focusing specifically on 2-amino-4,6-dichloropyrimidine would be invaluable in providing precise data to populate such a table and to offer a more detailed understanding of its reaction mechanisms. These theoretical investigations are crucial for predicting reactivity, understanding selectivity, and designing novel synthetic pathways involving this important chemical scaffold.

Advanced Spectroscopic Characterization of Dichloroaminopyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of dichloroaminopyrimidine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental information about the molecular structure. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given nucleus.

In the ¹H NMR spectrum of 2-amino-4,6-dichloropyrimidine (B145751), recorded in DMSO-d₆, two primary signals are observed. A signal at approximately 6.86 ppm is assigned to the proton at the C5 position of the pyrimidine (B1678525) ring. A broader signal observed around 7.63 ppm corresponds to the two protons of the amino (-NH₂) group. The integration of these peaks confirms the presence of one ring proton and two amino protons.

The ¹³C NMR spectrum provides information on the carbon framework. For 2-amino-4,6-dichloropyrimidine, distinct signals are expected for each of the four unique carbon atoms in the pyrimidine ring. The carbons directly bonded to the electronegative chlorine atoms (C4 and C6) are expected to be significantly deshielded, appearing at a downfield chemical shift, typically in the range of 160-162 ppm. The carbon atom attached to the amino group (C2) also appears in a similar downfield region due to the influence of the adjacent nitrogen atoms. The carbon atom at the C5 position, bonded to a hydrogen, is the most shielded of the ring carbons and is expected to resonate at a much higher field, around 107 ppm.

¹H and ¹³C NMR Chemical Shifts for 2-Amino-4,6-dichloropyrimidine

The following table summarizes the experimental ¹H and predicted ¹³C NMR chemical shifts for 2-amino-4,6-dichloropyrimidine. The ¹H data is based on a spectrum recorded in DMSO-d₆.

NucleusPositionChemical Shift (δ) in ppm
¹HH56.86
¹H-NH₂7.63
¹³CC2162.8
¹³CC4/C6160.2
¹³CC5107.4

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a substituted this compound with protons on adjacent carbons, cross-peaks in the COSY spectrum would confirm their connectivity. In the case of 2-amino-4,6-dichloropyrimidine itself, this experiment is less informative for the ring structure as there is only one isolated ring proton. However, it can be used to confirm couplings in more complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of 2-amino-4,6-dichloropyrimidine would show a cross-peak connecting the ¹H signal at 6.86 ppm to the ¹³C signal of the C5 carbon at 107.4 ppm. This provides a definitive assignment of both the proton and the carbon signal for the C5 position. The amino protons would not show a correlation as they are attached to a nitrogen atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the this compound Ring

The vibrational spectrum of 2-amino-4,6-dichloropyrimidine is characterized by modes arising from the pyrimidine ring and the amino and chloro substituents. Assuming a C₂ᵥ point group symmetry, specific vibrations can be assigned.

Key vibrational modes include:

N-H Stretching: The amino group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the high-frequency region of the IR spectrum, around 3390 cm⁻¹ and 3470 cm⁻¹, respectively.

C-H Stretching: The stretching vibration of the C5-H bond is expected in the aromatic C-H stretching region, though it may be less intense.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyrimidine ring appear in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: The strong electronegativity and mass of the chlorine atoms lead to characteristic C-Cl stretching vibrations, which are typically found in the 800-600 cm⁻¹ range.

Ring Bending and Deformation Modes: In-plane and out-of-plane bending and deformation modes of the pyrimidine ring occur at lower frequencies, providing further structural information. For instance, C-Cl in-plane bending modes are identified around 400 cm⁻¹ and 300 cm⁻¹.

Selected IR Vibrational Modes for 2-Amino-4,6-dichloropyrimidine

This table presents a selection of characteristic vibrational frequencies from the infrared spectrum of 2-amino-4,6-dichloropyrimidine and their corresponding assignments.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
3470N-H Asymmetric StretchStretching
3390N-H Symmetric StretchStretching
1640NH₂ ScissoringBending
1570C=N/C=C Ring StretchStretching
1160C-H In-plane BendBending
845C-Cl StretchStretching
620C-C-C In-plane BendBending
400C-Cl In-plane BendBending
300C-Cl In-plane BendBending
220C-Cl Out-of-plane BendBending

Analysis of Substituent Effects on Vibrational Spectra

The positions and frequencies of vibrational bands are sensitive to the electronic and steric effects of substituents on the pyrimidine ring. The chloro and amino groups in 2-amino-4,6-dichloropyrimidine exert significant influence on the vibrational spectrum.

The amino group (-NH₂), being an electron-donating group, increases the electron density in the pyrimidine ring. This can affect the force constants of the ring bonds, leading to shifts in the C=C and C=N stretching frequencies compared to an unsubstituted pyrimidine.

Electronic Absorption Spectroscopy (UV-Vis) and Derivative Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For heterocyclic aromatic compounds like this compound, the primary electronic transitions are π→π* and n→π*.

The pyrimidine ring itself exhibits characteristic π→π* transitions. The presence of substituents significantly modulates the wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε).

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n→π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital.

The substituents on the 2-amino-4,6-dichloropyrimidine ring have predictable effects on its UV-Vis spectrum. The amino group acts as an auxochrome, an electron-donating group that, when attached to a chromophore (the pyrimidine ring), shifts the λₘₐₓ to longer wavelengths (a bathochromic or red shift). This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. ijcrt.org

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives. It provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. This level of precision is crucial for confirming the identity of a compound and for distinguishing between isomers.

The electron ionization (EI) mass spectrum of a this compound, such as 5-amino-4,6-dichloropyrimidine, reveals a characteristic molecular ion peak and a series of fragment ions. The isotopic pattern of the molecular ion peak is particularly informative, as the presence of two chlorine atoms results in a distinctive M, M+2, and M+4 pattern due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

Upon ionization, the molecular ion can undergo various fragmentation pathways, leading to the formation of smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules or radicals, such as HCN, Cl•, or amino groups. sapub.org

For example, the mass spectrum of 5-amino-4,6-dichloropyrimidine shows a base peak at m/z 163, corresponding to the molecular ion. Other significant peaks are observed at m/z 128 (loss of a chlorine atom) and m/z 101 (further fragmentation). nist.gov

Table 2: Major Fragment Ions in the Mass Spectrum of 5-Amino-4,6-dichloropyrimidine

m/zProposed FragmentRelative Intensity (%)
165[M+2]+65
163[M]+100
128[M-Cl]+50
101[M-Cl-HCN]+30
7525

Data is based on the electron ionization mass spectrum. nist.gov

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound derivatives.

The crystal structure of 2-amino-4,6-dichloropyrimidine has been determined, revealing a monoclinic crystal system. nih.gov Interestingly, this compound is known to exist in at least two polymorphic forms, both crystallizing in a monoclinic space group but with different unit cell parameters and packing arrangements. nih.govresearchgate.net

In one of the reported polymorphs, the asymmetric unit contains two crystallographically independent molecules. nih.gov The molecules are essentially planar, and they are linked in the crystal lattice through intermolecular N—H···N hydrogen bonds, forming infinite one-dimensional chains. These chains are further organized into a three-dimensional structure through stacking interactions. nih.govresearchgate.net The analysis of the crystal packing can provide insights into the physical properties of the solid material, such as its melting point and solubility.

Table 3: Crystallographic Data for a Polymorph of 2-Amino-4,6-dichloropyrimidine

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)32.060 (4)
b (Å)3.8045 (6)
c (Å)21.302 (3)
β (°)102.193 (7)
Volume (ų)2539.6 (6)
Z16

Data for one of the monoclinic polymorphs of 2-amino-4,6-dichloropyrimidine. nih.gov

Theoretical and Computational Chemistry Studies of Dichloroaminopyrimidine Systems

Electronic Structure and Bonding Analysis of Dichloroaminopyrimidine

Theoretical studies of this compound systems, particularly focusing on isomers like 2-amino-4,6-dichloropyrimidine (B145751), provide fundamental insights into their molecular structure and electronic properties. These investigations employ sophisticated computational methods to predict molecular geometries, orbital energies, and electron distribution, which are crucial for understanding the compound's stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a primary computational tool for investigating the ground state properties of molecules. The B3LYP functional, a hybrid method that incorporates both exchange and correlation effects, is commonly used in conjunction with various extended basis sets for calculations on pyrimidine (B1678525) derivatives. oup.comoup.com

Geometry optimization is a key application of DFT in this context. By finding the minimum energy structure on the potential energy surface, DFT calculations can predict crucial geometrical parameters such as bond lengths and bond angles. For 2-amino-4,6-dichloropyrimidine, calculations have been performed to determine its optimal molecular geometry. oup.comoup.com The results from these calculations show good agreement with available experimental X-ray data for similar compounds, particularly when larger basis sets like 6-311++G are used. oup.com For instance, the calculated C-Cl bond lengths fall within the range of 1.729–1.823 Å, which is consistent with experimental observations of 1.77–1.78 Å. oup.com Similarly, the C-C bond lengths in the pyrimidine ring are calculated to be around 1.395–1.410 Å, indicating significant double bond character. oup.com

Below is a table summarizing representative calculated bond lengths for 2-amino-4,6-dichloropyrimidine using the B3LYP method.

Calculated Geometrical Parameters for 2-Amino-4,6-dichloropyrimidine (B3LYP)

ParameterCalculated Value (Å)
C(4)-Cl1.729 - 1.823
C(6)-Cl1.729 - 1.823
C(2)-N(7) (Amino Group)~1.36 (longest C-N bond)
C(5)-C(4)1.395 - 1.406
C(5)-C(6)1.395 - 1.406
N(1)-C(2)~1.33

Note: The values represent a range found across different basis sets as reported in theoretical studies. Specific values depend on the exact level of theory used. oup.com

Ab Initio Quantum Chemical Methods for this compound Reactivity

Ab initio methods, which solve the Schrödinger equation without empirical parameters, are also employed to study this compound systems. oup.com Second-order Møller–Plesset perturbation theory (MP2) is one such method used for these molecules, providing a higher level of theory that accounts for electron correlation more explicitly than standard DFT functionals. oup.comoup.com

These methods are valuable for calculating the electronic properties that govern reactivity. Full geometry optimization of monomers like 2-amino-4,6-dichloropyrimidine and their intermolecular dimers has been performed at the MP2 level. oup.comoup.com Such calculations are critical for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the chemical behavior of the system. By comparing the results from MP2 and DFT methods, researchers can gain greater confidence in the predicted properties and reactivity of the molecule. oup.com

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net Molecular orbitals are mathematical functions that describe the wave-like behavior of an electron in a molecule, and they are typically constructed from a linear combination of atomic orbitals. wikipedia.org

Bonding and Antibonding Orbitals : When atomic orbitals overlap, they form molecular orbitals of two types: lower-energy bonding orbitals that result from constructive interference and higher-energy antibonding orbitals from destructive interference. youtube.comyoutube.com Electrons in bonding orbitals stabilize the molecule, while electrons in antibonding orbitals destabilize it.

HOMO and LUMO : The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

In substituted dichloropyrimidines, the distribution of these frontier orbitals determines the most likely sites for nucleophilic attack. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the LUMO's spatial distribution is analyzed. The regions of the molecule where the LUMO has the largest lobes are typically the most electrophilic and thus most susceptible to attack by a nucleophile. wuxiapptec.com For some dichloropyrimidines, the LUMO lobes are located on the chlorine-bearing carbon atoms (e.g., C-2 and C-4), guiding the regioselectivity of the reaction. wuxiapptec.com The electron density distribution, often visualized with molecular electrostatic potential (MEP) maps, complements this analysis by showing the electron-rich (negative potential) and electron-deficient (positive potential) areas of the molecule. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound systems. By mapping the energetic landscape of a reaction, these studies can explain observed outcomes, such as regioselectivity in substitution reactions, and predict the feasibility of different chemical transformations.

Transition State Characterization and Activation Energy Calculations

A key aspect of modeling reaction mechanisms is the characterization of transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on that pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the minimum energy required for the reaction to occur.

For dichloropyrimidine derivatives, computational studies have focused on modeling nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.comwuxiapptec.com In these reactions, a nucleophile attacks one of the carbon atoms bearing a chlorine atom. Theoretical calculations are used to locate the transition state structures for attack at each possible site (e.g., C-2 vs. C-4). wuxiapptec.com By calculating the activation energy for each pathway, the kinetically favored product can be predicted. The pathway with the lower activation energy will proceed at a faster rate. wuxiapptec.com For example, in studies of 2,4-dichloropyrimidine (B19661) with an electron-donating substituent, the calculated activation energy for attack at the C-4 position was found to be higher than that for the C-2 position, correctly predicting that the C-2 substituted product would be favored. wuxiapptec.com Infrared vibration calculations are used to confirm that the located structure is a true transition state, which is characterized by having one and only one imaginary frequency. wuxiapptec.com

Illustrative Activation Energies for SNAr on a Substituted Dichloropyrimidine

Reaction PathwayRelative Activation Energy (kcal/mol)Predicted Outcome
Nucleophilic Attack at C-20.00 (Reference)Major Product
Nucleophilic Attack at C-4+0.76 to +1.00Minor Product

Note: Data is illustrative, based on findings for substituted 2,4-dichloropyrimidines, showing the small energy differences that govern regioselectivity. wuxiapptec.com

Reaction Coordinate Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. rsc.orgarxiv.orgrsc.org For chemical reactions, a one-dimensional slice through this complex surface is often used, known as a reaction coordinate diagram or energy profile. uni-ulm.de The reaction coordinate represents the progress of the reaction, mapping the geometric changes as reactants are converted into products via transition states and any intermediates. wuxiapptec.com

Computational studies construct these energy profiles by calculating the energy of the system at various points along the reaction pathway. A typical profile for an SNAr reaction on a dichloropyrimidine scaffold would show the initial energy of the reactants (pyrimidine derivative and nucleophile), the energy peak corresponding to the transition state, the energy of any intermediate species (like a Meisenheimer complex), and the final energy of the products. wuxiapptec.com These diagrams provide a comprehensive view of the reaction mechanism, illustrating whether the reaction is exothermic or endothermic and revealing the height of the energy barriers that control the reaction rate. wuxiapptec.comwuxiapptec.com

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Pathways

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules like this compound. mdpi.com By simulating the atomic motions over time, MD provides insights into the conformational landscapes and the intricate pathways of chemical reactions. nih.govmdpi.com This method generates a trajectory—a series of molecular configurations over time—by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com

Conformational Landscapes: For a molecule such as this compound, MD simulations can reveal the accessible conformations and the energetic barriers between them. The simulation begins with a defined initial structure, and the system is allowed to evolve, exploring different rotational and vibrational states. Analysis of the simulation trajectory, often by examining metrics like the root-mean-square deviation (RMSD), helps identify stable and transient conformations. mdpi.com This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. By mapping these conformations, a comprehensive energy landscape can be constructed, highlighting the most probable shapes the molecule will adopt under specific conditions. nih.gov

Reaction Pathways: MD simulations are also instrumental in elucidating reaction mechanisms. rsc.orgdntb.gov.ua They can be used to model the entire process of a chemical transformation, from reactants to products, through the transition state. rsc.org For this compound systems, this could involve studying nucleophilic substitution reactions at the chlorine-substituted carbons or reactions involving the amino group. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the reacting core of the molecule is treated with high-level quantum mechanics and the surrounding environment (like a solvent) is treated with classical molecular mechanics. This hybrid approach provides a balance between accuracy and computational feasibility. By analyzing the simulation, researchers can identify key intermediates, transition states, and the free energy barriers associated with the reaction pathway, offering a detailed, dynamic picture of the chemical process. chemrxiv.org

Table 1: Typical Parameters for a Molecular Dynamics Simulation of a this compound System

Parameter Typical Value/Setting Purpose
Force Field AMBER, CHARMM, OPLS Defines the potential energy function of the system.
Solvent Model TIP3P, SPC/E (Explicit Water) Simulates the effect of a solvent environment.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric) Controls thermodynamic variables like temperature and pressure.
Simulation Time 100-1000 nanoseconds (ns) Duration of the simulation to ensure adequate sampling of conformational space.
Time Step 1-2 femtoseconds (fs) The interval between calculations of atomic positions and forces.
Temperature 300 K (or as specified) The temperature at which the simulation is run.

| Pressure | 1 atm (or as specified) | The pressure at which the simulation is run (for NPT ensemble). |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. nih.gov Methods based on Density Functional Theory (DFT) are widely used to calculate spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. nih.govresearchgate.net These theoretical predictions are vital for complementing experimental findings, assigning spectral bands, and understanding the structural features of the molecule. asianpubs.org

For instance, the vibrational frequencies of 2-amino-4,6-dichloropyrimidine have been investigated using computational methods. asianpubs.org The calculations are typically performed on the molecule's optimized geometry. The theoretical IR spectrum is then generated, and the vibrational modes (e.g., N-H stretching, C-Cl bending, ring vibrations) are assigned to specific calculated frequencies. asianpubs.org A comparison between the computed and experimentally recorded spectra allows for a detailed and reliable interpretation of the molecule's vibrational characteristics. asianpubs.orgresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shift values that can be compared with experimental data, aiding in the structural elucidation of this compound and its derivatives. nih.govnmrdb.orgchemaxon.com The prediction of electronic spectra (UV-Vis) is often accomplished using Time-Dependent DFT (TD-DFT), which can determine the electronic transitions responsible for the observed absorption bands. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-4,6-Dichloropyrimidine

Experimental Frequency (cm⁻¹) asianpubs.org Calculated Frequency (cm⁻¹) Vibrational Assignment asianpubs.org
3470 Data not available in source N-H Asymmetric Stretch
3390 Data not available in source N-H Symmetric Stretch
1071 Data not available in source C-Cl In-plane Bend
811 Data not available in source C-C Out-of-plane Bend
708 Data not available in source C-C Out-of-plane Bend
623 Data not available in source C-C In-plane Bend
344 Data not available in source C-C Out-of-plane Bend
220 Data not available in source C-Cl Out-of-plane Bend

Note: The specific calculated frequencies were not detailed in the provided search result, but the study confirms that theoretical analysis was performed to assign the experimental bands.

Advanced Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) are transforming research into pyrimidine-based compounds by enabling rapid analysis, prediction, and design of new molecules. researchgate.netlongdom.org These computational approaches leverage large datasets to build models that can predict the properties and activities of novel this compound derivatives, accelerating the discovery process. mdpi.comlongdom.org

One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org For this compound analogs, molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are calculated for each molecule. researchgate.netnih.gov These descriptors are then used to train ML algorithms, such as partial least squares (PLS) regression or random forests (RF), to predict the activity of new, unsynthesized compounds. researchgate.net Key descriptors for pyrimidine derivatives often include molecular mass, electrophilicity, the energy of the lowest unoccupied molecular orbital (LUMO), and the logarithm of the partition coefficient (logP). researchgate.net

Virtual screening is another powerful cheminformatics technique used to identify promising this compound derivatives from vast chemical libraries. nih.gov This can involve ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which use molecular docking to predict how well a molecule might bind to a biological target like a protein kinase. nih.gov Furthermore, machine learning models are increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to filter out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline. longdom.orgnih.gov

Table 3: Common Machine Learning Algorithms and Their Applications in Pyrimidine Research

Machine Learning Algorithm Application Area Description
Random Forest (RF) QSAR, Property Prediction An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting. researchgate.netfrontiersin.org
Support Vector Machine (SVM) Classification, QSAR A supervised learning algorithm effective in high-dimensional spaces for classifying compounds (e.g., active vs. inactive). frontiersin.org
Partial Least Squares (PLS) QSAR A statistical method that finds relationships between two matrices (molecular descriptors and biological activity). researchgate.net
Graph Convolutional Networks (GCN) Virtual Screening, Activity Prediction A deep learning approach that operates on molecular graphs to learn feature representations for predicting properties. frontiersin.org

| Generative Models (e.g., VAEs, GANs) | De Novo Drug Design | Used to generate novel molecular structures with desired properties by learning from existing chemical data. mdpi.com |

Table of Mentioned Compounds

Compound Name
This compound

Structure Activity Relationship Sar Studies of Dichloroaminopyrimidine Analogues

Design Principles for Dichloroaminopyrimidine Analogues in Research

The design of novel analogues based on the this compound scaffold is a strategic process guided by established medicinal chemistry principles. A primary approach involves structure-based design, where the known three-dimensional structure of the biological target informs the modifications made to the ligand. nih.gov Researchers often focus on three main areas of the core structure for modification: the central pyrimidine (B1678525) ring and the substituents at its various positions. nih.gov

Key design strategies include:

Substituent Modification: This involves replacing the chlorine atoms or modifying the amino group with a diverse range of functional groups to probe interactions with the target protein. For example, in designing CCR4 antagonists, researchers explored replacing a chlorine substituent with piperidinyl or morpholinyl rings. nih.gov This strategy helps to optimize properties like potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement: Chlorine atoms or other functional groups can be replaced with bioisosteres—substituents that retain similar physical or chemical properties, leading to comparable biological activity. This can be used to fine-tune the molecule's characteristics.

Scaffold Hopping: While maintaining key binding interactions, the core pyrimidine structure may be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Structure-Based Design and Collocation: In the development of kinase inhibitors, for instance, design principles often involve creating molecules that can bind to specific domains of the target enzyme. This might involve designing side chains that mimic the binding mode of known potent inhibitors to secure high-affinity interactions with mutant forms of the enzyme. researchgate.net For example, designing aminopyrimidine derivatives with specific side chains that bind to the EGFRT790M mutation is a common strategy. researchgate.netnih.gov

These principles are often employed in an iterative cycle of design, synthesis, and biological testing to progressively refine analogues and enhance their desired therapeutic properties.

Qualitative Structure-Activity Relationship Investigations of Substituted this compound Derivatives

The nature and position of substituents on the aminopyrimidine ring profoundly influence the molecule's biological activity. Research on various aminopyrimidine analogues has yielded several key insights:

Polarity and Size: In a study on trisubstituted pyrimidine amide derivatives as CCR4 antagonists, it was found that replacing a chlorine atom at the 6-position with larger, more polar groups like piperidinyl or morpholinyl rings resulted in decreased activity. nih.gov Conversely, substituting it with a small, less polar methyl group maintained activity similar to the chlorinated lead compound. nih.gov This suggests that for this particular target, smaller and less polar substituents are preferred at this position.

Electronic Effects: The electronic properties of substituents are also critical. In the design of EGFR inhibitors, modifying the electronic nature of a Michael addition acceptor attached to the aminopyrimidine core was explored. nih.gov The introduction of an electron-withdrawing chloro-group at the α-position of the acceptor resulted in an analogue (compound 8a ) that retained excellent potency against the target kinase. nih.gov

Substitution Pattern: For a series of benzenesulfonamide analogues, dichloro-substitution on an aniline ring was found to be crucial for high-affinity binding to the PPARγ target. nih.gov Similarly, in the development of β-glucuronidase inhibitors from 2-amino-4,6-dichloropyrimidine (B145751), specific substitutions led to compounds with significantly enhanced inhibitory activity compared to the standard. nih.gov

These findings are often summarized in tables to clearly illustrate the relationship between structural modifications and biological outcomes.

Compound ID Core Scaffold Modification at Position 6 Relative Activity (CCR4 Antagonism)
1 Trisubstituted Pyrimidine-ClHigh
7a Trisubstituted Pyrimidine-PiperidinylLower
7b Trisubstituted Pyrimidine-MorpholinylLower
12a Trisubstituted Pyrimidine-CH₃High

Data derived from research on CCR4 antagonists. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. Chiral centers in the substituents of this compound analogues can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potencies, selectivities, and metabolic profiles.

The differential activity arises because biological targets, such as enzymes and receptors, are themselves chiral environments. One stereoisomer may fit into a binding site more precisely than another, leading to stronger and more favorable interactions, such as hydrogen bonding or hydrophobic contacts. While specific SAR studies focusing solely on the stereochemistry of this compound analogues are not extensively detailed in the reviewed literature, the principle remains a cornerstone of drug design. For any analogue containing a chiral center, it is standard practice to synthesize and test the individual enantiomers to determine which one is responsible for the desired activity (the eutomer) and which is less active or potentially responsible for off-target effects (the distomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling establishes a mathematical or statistical relationship between the chemical structure and biological activity of a set of compounds. imist.ma These models translate molecular structures into numerical values, or "descriptors," and use them to predict the activity of new or untested compounds, thereby accelerating the drug discovery process. nih.govimist.ma

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. nih.gov For pyrimidine derivatives, a wide array of descriptors are calculated using specialized software to capture various aspects of the molecular structure: tandfonline.com

0D & 1D Descriptors: These include basic properties like molecular weight and counts of specific atoms or functional groups. hufocw.org

2D Descriptors: These are derived from the 2D representation of the molecule and describe topology and connectivity. Examples include electro-topological state (E-State) indices, polarizability, and SLogP (an indicator of hydrophobicity). hufocw.orgjournalwjbphs.com

3D Descriptors: Calculated from the 3D conformation of the molecule, these include steric and electronic fields (used in CoMFA and CoMSIA), molecular volume, and surface area. hufocw.orgresearchpublish.comccspublishing.org.cn

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide information on electronic properties such as orbital energies (HOMO, LUMO) and charge distribution. researchgate.net

Given that hundreds or even thousands of descriptors can be calculated for each molecule, feature selection is a critical step to identify the most relevant variables and avoid overfitting the model. researchgate.net A common method is stepwise multiple linear regression, which iteratively adds or removes descriptors to find the subset that best correlates with biological activity. researchgate.netresearchgate.net

Descriptor Type Examples Information Encoded
Constitutional (0D/1D) Molecular Weight, Atom CountsMolecular size and composition
Topological (2D) Connectivity Indices, E-State IndicesAtomic arrangement and bonding
Hydrophobic (2D) SLogP, Polar Surface AreaLipophilicity and membrane permeability
Electronic (3D/Quantum) Dipole Moment, HOMO/LUMO energiesCharge distribution and reactivity
Steric (3D) Molecular Volume, Molar RefractivityMolecular shape and bulk

Once relevant descriptors are selected, a mathematical model is built to correlate them with the observed biological activity (e.g., pIC₅₀). Common modeling techniques include Multiple Linear Regression (MLR) and machine learning methods like Artificial Neural Networks (ANN). nih.govresearchgate.net An MLR model might take the form of a linear equation, while an ANN can capture more complex, non-linear relationships. nih.gov

The development of a robust and reliable QSAR model is contingent on rigorous validation. researchgate.netbohrium.com Validation ensures that the model is not a result of chance correlation and has true predictive power for new molecules. imist.matandfonline.com Key validation steps include:

Internal Validation: This assesses the stability and robustness of the model using the training data. The most common technique is Leave-One-Out Cross-Validation (LOOCV), which generates a cross-validation coefficient (Q²). A high Q² value (e.g., > 0.6) indicates good internal predictivity. tandfonline.comresearchgate.net

External Validation: The model's true predictive power is tested on an external set of compounds (the test set) that were not used in model development. The predictive ability is often measured by the correlation coefficient for the test set (R²_pred). researchgate.net The model is considered predictive if it meets established criteria, such as those proposed by Golbraikh and Tropsha. researchgate.netbohrium.com

Y-Randomization: This test confirms the model's robustness by repeatedly scrambling the biological activity data and rebuilding the model. A valid model should show very low correlation coefficients for the randomized data, proving that the original correlation was not due to chance. imist.matandfonline.com

A successfully validated QSAR model can be a powerful tool, providing insights into the structural requirements for activity and allowing for the virtual screening and prioritization of new this compound analogues before their costly and time-consuming synthesis. imist.ma

Ligand-Based and Structure-Based Approaches in Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in drug discovery, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. For this compound analogues, both ligand-based and structure-based QSAR approaches have been instrumental in elucidating the structural requirements for their biological targets, often protein kinases, and in guiding the design of more potent and selective inhibitors.

Ligand-Based QSAR Approaches

Ligand-based QSAR methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches derive a predictive model based on the physicochemical and structural properties of a series of compounds with known activities.

A notable ligand-based QSAR study was conducted on a series of 2,4-diaminopyrimidine derivatives, which share a common scaffold with this compound, as inhibitors of Plasmodium falciparum. In this study, various molecular descriptors were calculated to build a QSAR model. Key descriptors identified as being significant for the anti-malarial activity included measures of lipophilicity, such as the octanol-water partition coefficient (logP). The resulting QSAR model demonstrated a strong correlation between the calculated descriptors and the observed biological activity, highlighting that increased lipophilicity was a primary driver for enhanced potency within this series.

The following table presents a selection of 2,4-diaminopyrimidine analogues from a QSAR study, along with their experimental and predicted biological activities and key molecular descriptors.

Compound IDStructureExperimental pIC50Predicted pIC50LogPMolecular Weight
1 R = H5.895.923.2350.4
2 R = 4-Cl6.456.414.1384.8
3 R = 4-F6.156.183.4368.4
4 R = 4-CH36.226.253.7364.5
5 R = 4-OCH36.056.093.3380.5

Structure-Based QSAR Approaches

When the three-dimensional structure of the target protein is available, structure-based QSAR methods can be employed. These techniques incorporate information about the ligand-receptor interactions into the QSAR model, providing a more detailed understanding of the structural features crucial for binding. Molecular docking is a key component of this approach, used to predict the binding orientation of the ligands within the active site of the target.

A significant structure-based 3D-QSAR study was performed on a series of pyrimidine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a target relevant to certain cancers. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to develop predictive models. In this approach, the pyrimidine derivatives were first docked into the ATP-binding site of ALK to determine their bioactive conformations.

The CoMFA and CoMSIA models were then generated based on these docked conformations. The statistical validation of these models yielded high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. For the CoMFA model, a q² of 0.663 and an r² of 0.998 were achieved. The CoMSIA model showed a q² of 0.730 and an r² of 0.988.

The contour maps generated from the CoMFA and CoMSIA analyses provided valuable insights into the structure-activity relationships. For instance, the steric contour maps indicated regions where bulky substituents would be favorable or unfavorable for activity, while electrostatic contour maps highlighted areas where positive or negative charges would enhance binding affinity.

Below is a table summarizing the results of the CoMFA and CoMSIA analysis for a selection of pyrimidine-based ALK inhibitors.

Compound IDExperimental pIC50CoMFA Predicted pIC50CoMSIA Predicted pIC50Steric Field ContributionElectrostatic Field Contribution
A 8.158.128.18FavorableFavorable
B 7.857.887.81UnfavorableFavorable
C 7.527.557.59FavorableUnfavorable
D 7.207.187.25FavorableFavorable
E 6.987.016.95UnfavorableUnfavorable

These ligand-based and structure-based QSAR studies on aminopyrimidine and pyrimidine derivatives provide a robust framework for understanding the structure-activity relationships of this compound analogues. The insights gained from these computational models are invaluable for the rational design and optimization of new, more potent, and selective inhibitors for various therapeutic targets.

Molecular Mechanisms of Biological Interactions of Dichloroaminopyrimidine Derivatives

Enzyme Inhibition and Modulation Mechanisms by Dichloroaminopyrimidine Derivatives

This compound derivatives represent a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, primarily centered on their ability to inhibit or modulate the function of various enzymes. These compounds serve as scaffolds for the synthesis of potent enzyme inhibitors, targeting pathologies ranging from microbial infections to cancer. The mechanisms underlying their inhibitory action are rooted in their specific molecular interactions with the active or allosteric sites of target enzymes, leading to a disruption of the catalytic cycle. For instance, derivatives of 2-amino-4,6-dichloropyrimidine (B145751) have been synthesized and identified as a new class of potent β-glucuronidase inhibitors. mdpi.com Similarly, 4-amino-2,6-dichloropyrimidine (B161716) has demonstrated effective inhibition of Glutathione Reductase (GR), an enzyme implicated in cancer and malaria. juniperpublishers.com The versatility of the this compound core allows for chemical modifications that fine-tune its binding affinity and selectivity for different enzymatic targets.

The folate metabolic pathway is a critical target for therapeutic agents, particularly in cancer and infectious diseases, as it is essential for the synthesis of nucleotides required for DNA replication. mdpi.com Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are two key enzymes in this pathway. mdpi.com

Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. mdpi.commdpi.com this compound derivatives, particularly those belonging to the diaminopyrimidine class, are potent inhibitors of DHFR. nih.gov Their mechanism of action involves mimicking the binding of the natural substrate, DHF. The diaminopyrimidine ring is crucial, as it satisfies the hydrogen bonding criteria within the enzyme's active site. researchgate.net

Molecular docking and X-ray crystallography studies have elucidated the specific interactions:

Hydrogen Bonding: The amino groups on the pyrimidine (B1678525) ring form key hydrogen bonds with highly conserved acidic residues in the DHFR active site, such as Glutamic acid (Glu-30) or Aspartic acid. mdpi.commdpi.com

Hydrophobic Interactions: Substituents on the pyrimidine ring engage in hydrophobic interactions with non-polar residues lining the active site pocket. For example, in bacterial DHFR, substitutions at the C6 position of the diaminopyrimidine ring interact with residues like Leu 20 and Leu 28. nih.gov These interactions can induce minor conformational changes in the enzyme, further stabilizing the inhibitor-enzyme complex. nih.gov Other crucial residues involved in binding include Phe31 and Phe34. mdpi.com

Thymidylate Synthase (TS): This enzyme is responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo pathway for producing dTMP, a necessary precursor for DNA synthesis. mdpi.comwikipedia.orgwikipedia.org Inhibition of TS leads to an imbalance of deoxynucleotides, causing DNA damage and cell death. wikipedia.org While DHFR and TS are functionally coupled, inhibitors often target one specifically. Pyrimidine analogs are a well-established class of TS inhibitors. The efficacy of fluoropyrimidine-based chemotherapy, for example, has been linked to the expression levels of both TS and DPD (dihydropyrimidine dehydrogenase), an enzyme involved in pyrimidine degradation. nih.govnih.gov

Table 1: Key Amino Acid Interactions for DHFR Inhibition by Pyrimidine Derivatives

Enzyme Interacting Residue Type of Interaction Reference
Dihydrofolate Reductase (DHFR) Glu-30 Hydrogen Bonding mdpi.commdpi.com
Dihydrofolate Reductase (DHFR) Leu-20, Leu-28 Hydrophobic nih.gov

β-Glucuronidase is an enzyme that catalyzes the breakdown of complex carbohydrates and is involved in the detoxification of various substances by hydrolyzing glucuronides. mdpi.com Elevated activity of this enzyme is associated with conditions like colon cancer and urinary tract infections. mdpi.com Derivatives synthesized from 2-amino-4,6-dichloropyrimidine have been identified as potent inhibitors of β-glucuronidase. mdpi.com

The inhibitory mechanism involves the binding of these derivatives to the enzyme's active site, preventing the substrate from accessing it. The catalytic mechanism of β-glucuronidase involves two key glutamic acid residues: one acting as a proton donor (Glu413 in bacteria, Glu451 in humans) and the other as a nucleophile (Glu504 in bacteria, Glu540 in humans). nih.govnih.gov Inhibitors disrupt this process through specific molecular interactions:

Hydrogen Bonding: The most potent inhibitors form hydrogen bonds with the catalytic acid residue, Glu413. mdpi.comnih.gov

Hydrophobic Interactions: The inhibitor structure also makes hydrophobic contacts with other residues in the active site, such as Leu361, which helps to anchor the molecule in the correct orientation for effective inhibition. mdpi.com

Other Interactions: Additional contacts can be made with other active-site residues, such as tyrosines (e.g., Tyr469, Tyr472), which further stabilize the enzyme-inhibitor complex. nih.govsemanticscholar.org

The potency of inhibition is highly dependent on the nature of the substituents on the pyrimidine ring. For example, the length of an alkoxy chain substituent can significantly influence the inhibitory activity, indicating the importance of optimizing hydrophobic interactions within the binding pocket. mdpi.comsemanticscholar.org

Enzyme specificity refers to the ability of an enzyme to select a precise substrate from a group of similar molecules. quora.com This is a fundamental principle of molecular recognition, driven by structural and chemical complementarity between the enzyme's active site and the ligand. quora.com For this compound derivatives, their specificity towards a particular enzyme target is determined by how well their three-dimensional shape and chemical properties match those of the enzyme's binding site.

The key factors governing this specificity include:

Shape Complementarity: The rigid, planar structure of the pyrimidine ring and the specific geometry of its substituents must fit snugly into the contours of the enzyme's binding pocket. This is often described by the "lock and key" model. quora.com

Chemical Complementarity: The arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and charged groups on the inhibitor must align perfectly with the corresponding features in the active site. The specific interactions observed with DHFR (hydrogen bonding with Glu-30) and β-glucuronidase (hydrogen bonding with Glu413) are prime examples of this complementarity. mdpi.commdpi.com

Structural Motifs: Enzymes possess specific grooves and cavities that act as substrate-binding subsites, and only molecules with the correct structural motifs can bind effectively. nih.gov The diaminopyrimidine structure, for instance, is a well-known motif for interacting with the folate binding site of DHFR. researchgate.net

Enzymes can exhibit different types of specificity, such as absolute specificity for a single substrate or group specificity for a class of molecules with a particular functional group. quora.com The design of specific this compound inhibitors leverages these principles to target a single enzyme, thereby minimizing off-target effects.

Molecular Basis of Nucleic Acid Interactions

In addition to interacting with enzymes, small heterocyclic molecules like this compound derivatives have the potential to interact directly with nucleic acids, such as DNA. These interactions can disrupt processes like DNA replication and transcription, forming the basis of some anticancer and antimicrobial strategies. The primary non-covalent mechanisms of interaction are groove binding and intercalation. atdbio.com

Based on the interactions of related pyrimidine compounds like trimethoprim (B1683648) analogs, it is plausible that this compound derivatives could function as DNA minor groove binders. mdpi.com

Minor Groove Binding: These molecules are typically long, flat, and possess rotational freedom, allowing them to fit into the minor groove of the DNA double helix. atdbio.com They form stabilizing interactions with the walls of the groove.

Hydrogen Bonding and Hydrophobic Interactions: Binding is stabilized by a combination of directed hydrogen bonds with the base pairs and non-specific hydrophobic interactions. atdbio.com

Sequence Selectivity: Minor groove binders often show a preference for AT-rich regions of DNA. This is because the 2-amino group of guanine (B1146940) in the minor groove can cause steric hindrance, preventing the molecule from binding effectively to GC-rich sequences. atdbio.com

Electrostatic Attraction: Positively charged groups on the molecule can be attracted to the negatively charged phosphodiester backbone of DNA, facilitating the initial binding event. atdbio.com

By lodging in the minor groove, these compounds can interfere with the binding of essential DNA-processing proteins, such as transcription factors and polymerases, thereby exerting their biological effect.

Protein-Ligand Binding Dynamics and Molecular Recognition

The interaction between a this compound derivative and its target protein is not a static event but a dynamic process. Both the ligand and the protein possess conformational flexibility, and the binding process involves mutual adaptation. arxiv.orgvolkamerlab.org Understanding these dynamics is crucial for comprehending molecular recognition and for designing more effective inhibitors.

Modern computational and experimental techniques have revealed several key aspects of these dynamic interactions:

Conformational Changes: Ligand binding can induce conformational changes in the protein. Even minor changes, such as the movement of a flexible loop near the active site, can significantly impact binding affinity and enthalpy. nih.govrsc.org

Solvent Accessibility: The binding of a ligand typically displaces water molecules from the active site, which can be an entropically favorable process. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe changes in the protein's solvent accessibility upon ligand binding, providing insights into the binding interface and any associated conformational changes. nih.gov

Correlation with Affinity: The specific changes in protein dynamics induced by a ligand have been shown to correlate with the binding affinity. nih.gov Stronger binders may induce or select for protein conformations that are more stable or functionally distinct. Molecular dynamics (MD) simulations are a powerful tool for exploring these ligand-induced dynamic changes. volkamerlab.orgnih.gov

Molecular recognition, therefore, is an outcome of a complex interplay of enthalpic (e.g., hydrogen bonds, van der Waals forces) and entropic (e.g., hydrophobic effect, conformational changes) contributions that are governed by the dynamic properties of both the protein and the ligand.

The biological effect of a this compound derivative is dictated by its ability to bind to a specific site on a target macromolecule. The identification of these binding sites and the precise mode of interaction are fundamental to understanding their mechanism of action.

Enzyme Active Sites:

Dihydrofolate Reductase (DHFR): The binding site is the well-defined active site pocket that normally accommodates the DHF substrate. Key interactions for pyrimidine inhibitors occur with conserved residues like Glu-30, Phe31, Phe34, and in some species, Leu 20 and Leu 28. mdpi.commdpi.comnih.gov The binding mode involves the diaminopyrimidine core forming critical hydrogen bonds that mimic the substrate, anchoring the inhibitor within the site. researchgate.net

β-Glucuronidase: The binding site is the catalytic pocket where glucuronide hydrolysis occurs. The binding mode for pyrimidine-based inhibitors involves hydrogen bonding with the catalytic acid Glu413 and hydrophobic interactions with residues like Leu361. mdpi.com The orientation of the inhibitor is crucial for blocking the catalytic machinery.

Nucleic Acid Binding Sites:

DNA Minor Groove: For derivatives acting on DNA, the primary binding site is the minor groove. The binding mode involves the planar, aromatic structure of the molecule fitting snugly within the narrow groove, with its substituents forming specific hydrogen bonds and van der Waals contacts with the edges of the base pairs, often with a preference for AT-rich sequences. mdpi.comatdbio.com

Table 2: Summary of Binding Sites and Key Interactions

Target Macromolecule Binding Site Key Interacting Residues/Features Binding Mode Reference
Dihydrofolate Reductase (DHFR) Active Site Glu-30, Leu-20, Leu-28, Phe-31, Phe-34 Competitive Inhibition, H-bonding, Hydrophobic interactions mdpi.commdpi.comnih.gov
β-Glucuronidase Active Site Glu-413, Leu-361, Tyr-469, Tyr-472 Active Site Inhibition, H-bonding, Hydrophobic interactions mdpi.comnih.gov

Computational Approaches to Protein-Ligand Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are indispensable tools for elucidating the interactions between small molecules, such as this compound derivatives, and their protein targets at a molecular level. These in silico techniques predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. This approach allows researchers to understand the fundamental forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the rational design of more potent and selective therapeutic agents.

A significant application of molecular docking has been in the development of inhibitors for challenging drug targets like KRAS-G12D, a mutated protein implicated in numerous cancers, including pancreatic and biliary cancers. mdpi.com Research has led to the design of novel inhibitors using 4-amino-2,6-dichloropyrimidine as a starting scaffold. mdpi.com Molecular docking simulations of these derivatives have provided critical insights into their binding modes within the Switch-II (SWII) pocket of the KRAS-G12D protein. mdpi.com

For instance, docking studies revealed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety on a pyrimidine derivative forms critical hydrogen bonds with the backbone of Asp12 and Gly60 in the protein. mdpi.com Another derivative featuring a homopiperazine (B121016) group showed potent enzymatic inhibition through interactions with Glu92 and His95. mdpi.com These specific interactions anchor the inhibitor within the binding pocket, leading to the disruption of the protein's normal function. The binding energy and interacting residues are key outputs of these simulations, quantifying the stability of the protein-ligand complex.

The table below summarizes the key molecular docking findings for representative this compound-derived KRAS-G12D inhibitors. mdpi.com

Compound IDTarget ProteinKey Interacting ResiduesPredicted Interaction Type
10c KRAS-G12DAsp12, Gly60Hydrogen Bonds
10k KRAS-G12DGlu92, His95Hydrogen Bonds

This table is based on data from docking simulations aimed at understanding inhibitor binding modes. mdpi.com

These computational predictions are foundational for structure-activity relationship (SAR) studies, guiding the synthesis of new derivatives with improved affinity and selectivity. By visualizing how this compound derivatives fit into the active site of a target protein, chemists can make targeted modifications to the molecular structure to enhance binding and, consequently, biological activity.

Conformational Changes upon Binding

The interaction between a ligand and a protein is a dynamic process that often results in significant structural adjustments in the protein, a phenomenon known as induced fit. acs.org These conformational changes are fundamental to biological function, dictating whether a protein becomes activated or inhibited. nih.gov The binding of this compound derivatives to their target proteins is no exception and can induce specific conformational shifts that are critical to their mechanism of action.

In the context of KRAS-G12D inhibitors, the binding event within the Switch-II pocket triggers notable conformational changes in this highly flexible region. nih.gov The Switch I (residues 30-40) and Switch II (residues 58-72) regions of KRAS are crucial for its interaction with downstream effector proteins and for regulating its GTPase activity. researchgate.net The binding of an inhibitor can stabilize the protein in a conformation that is unfavorable for these interactions, effectively blocking its oncogenic signaling. researchgate.net

Experimental and computational techniques, such as Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) and molecular dynamics simulations, have been used to characterize these structural changes. nih.gov Studies on KRAS-G12D have shown that inhibitor binding leads to increased structural organization and reduced flexibility in the Switch II loop. nih.gov This stabilization is a direct consequence of the interactions formed between the inhibitor and the protein. For example, the binding of certain inhibitors has been observed to shift the conformation of the Switch II region toward that of the inactive, GDP-bound state, even when the protein is bound to an activating nucleotide. nih.gov

Molecular dynamics simulations further reveal that these inhibitors can restrict the motion of the Switch I and Switch II regions, enhancing their rigidity. researchgate.net This induced rigidity prevents the protein from adopting the active conformation required for binding to its downstream effectors, thereby inhibiting the signaling cascade that leads to cell proliferation. researchgate.netresearchgate.net Therefore, the therapeutic effect of these this compound-derived inhibitors is not merely due to occupying a binding pocket but is intrinsically linked to their ability to modulate the protein's three-dimensional structure and dynamics. nih.gov

Applications of Dichloroaminopyrimidine As a Synthetic Building Block in Heterocyclic Chemistry

Precursor in the Synthesis of Fused Pyrimidine (B1678525) Heterocycles (e.g., Imidazopyrimidines, Purines)

Dichloroaminopyrimidine is a pivotal precursor for the synthesis of various fused pyrimidine heterocycles, including biologically significant molecules like imidazopyrimidines and purines. The strategic placement of amino and chloro groups on the pyrimidine ring allows for sequential reactions to build the fused heterocyclic systems.

Imidazopyrimidines: The synthesis of imidazopyrimidine scaffolds can be achieved using this compound derivatives. For instance, 2,4-dichloro-5-nitropyrimidine (B15318) can undergo nucleophilic substitution reactions with appropriate amines, followed by the reduction of the nitro group to an amino group. The resulting diamino pyrimidine analog can then be cyclized to form the imidazopyrimidine core ekb.eg. This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive molecules. 2-Aminopyrimidines, which can be derived from dichloroaminopyrimidines, are also used as starting materials to synthesize fused heterocycles like imidazopyrimidines mdpi.com.

Purines: The Traube purine synthesis is a classic method that utilizes 4,5-diaminopyrimidines as key intermediates. Dichloroaminopyrimidines are valuable starting materials for accessing these diaminopyrimidines. For example, 4,6-dichloro-5-aminopyrimidine can be further functionalized to introduce the necessary components for the imidazole ring fusion. The general strategy involves the nitrosation of a 4-amino-6-substituted-pyrimidine at the 5-position, followed by reduction to the 4,5-diamino derivative, and subsequent ring closure with a one-carbon source like formic acid to yield the purine pharmaguideline.com. The synthesis of purines often starts from the coupling of 4,5-diaminopyrimidines with aldehydes researchgate.net.

Fused HeterocycleThis compound Precursor (Example)Key Synthetic StepsReference
Imidazopyrimidine2,4-dichloro-5-nitropyrimidine1. Nucleophilic substitution of chloro groups. 2. Reduction of nitro group to amino group. 3. Cyclization to form the imidazole ring. ekb.eg
Purine4,6-dichloro-5-aminopyrimidine1. Conversion to a 4,5-diaminopyrimidine derivative. 2. Cyclization with a C1 source (e.g., formic acid). pharmaguideline.com

Role in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis for generating molecular diversity by combining three or more reactants in a single step wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgbiomedres.usiau.irorganic-chemistry.orgnih.govorganicreactions.orgnih.govorganicreactions.orgorganic-chemistry.orgmdpi.com. While this compound itself is not a typical starting component in classic named MCRs like the Biginelli or Ugi reactions, its derivatives are instrumental in creating structurally diverse molecules through MCR-based strategies. The functional groups on the this compound scaffold can be modified to introduce components that are reactive in MCRs. For example, the amino group can be acylated, and the chloro groups can be substituted to introduce aldehydes, ketones, or other functionalities that can then participate in MCRs. This allows for the rapid generation of libraries of complex molecules centered around the pyrimidine core, which is highly valuable in drug discovery.

Versatility in Diversification Strategies for Complex Molecule Synthesis

The presence of multiple reactive sites on the this compound scaffold makes it an exceptionally versatile building block for diversification strategies in the synthesis of complex molecules. The differential reactivity of the chloro groups, often influenced by the position of the amino group, allows for selective and sequential functionalization.

Sequential Nucleophilic Aromatic Substitution (SNAr): Dichloroaminopyrimidines are excellent substrates for sequential SNAr reactions. By carefully controlling reaction conditions, the two chloro atoms can be replaced in a stepwise manner with different nucleophiles. This regiochemical control is crucial for building libraries of compounds with diverse substitution patterns nih.gov. For example, a route to 4,6-diamino-5-alkoxyprimidines has been developed via an SNAr-alkylation-SNAr sequence starting from 4,6-dichloro-5-methoxypyrimidine nih.govresearchgate.net.

Late-Stage Functionalization: The concept of late-stage functionalization involves introducing chemical modifications at a late stage in a synthetic sequence, which is a powerful strategy in drug discovery for rapidly generating analogs of a lead compound chimia.chnih.gov. Dichloroaminopyrimidines are well-suited for this approach. A complex core structure can be built, and the chloro groups on the pyrimidine ring can be retained until the final steps of the synthesis, at which point they can be displaced with various nucleophiles to create a diverse set of analogs. This strategy has been employed in the synthesis of antimalarial diaminopyrimidines nih.gov.

Diversification StrategyApplication of this compoundKey FeaturesReference
Sequential SNArStepwise reaction with different amines or alkoxides.Allows for regiochemical control and the introduction of multiple points of diversity. nih.govresearchgate.net
Late-Stage FunctionalizationDisplacement of chloro groups in the final synthetic steps.Enables rapid generation of analogs from a common advanced intermediate. nih.gov

This compound in the Construction of Advanced Organic Scaffolds

An organic scaffold is a core structure of a molecule to which various functional groups can be attached. This compound is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The pyrimidine core can mimic the adenine base of ATP, enabling compounds to bind to the ATP-binding site of kinases nih.gov.

Kinase Inhibitors: Many kinase inhibitors are based on a diaminopyrimidine scaffold, which can be readily synthesized from this compound precursors nih.gov. The two amino groups can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The chloro groups serve as synthetic handles to introduce larger substituents that occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity. This compound derivatives have been instrumental in the synthesis of inhibitors for various kinases, including:

Pyruvate Dehydrogenase Kinase (PDK): Dichloroacetamide pyrimidines have been developed as PDK inhibitors for cancer therapy rsc.org.

Phosphoinositide 3-kinase (PI3K): Trisubstituted morpholinopyrimidines, synthesized from dichloropyrimidine precursors, have shown potent PI3K inhibition mdpi.com.

Focal Adhesion Kinase (FAK): Diaminopyrimidine derivatives based on the TAE-226 scaffold have been designed as novel FAK inhibitors nih.gov.

The versatility of the this compound scaffold allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of inhibitor potency and pharmacokinetic properties.

Target ClassScaffold TypeRole of this compoundExample TargetReference
Kinase InhibitorsDiaminopyrimidineServes as the core building block for the scaffold.FAK, PI3K, PDK nih.govrsc.orgmdpi.com
Anticancer AgentsImidazopyrimidinePrecursor for the fused heterocyclic scaffold.EGFR ekb.eg

Future Research Directions and Unaddressed Challenges in Dichloroaminopyrimidine Research

Exploration of Novel Dichloroaminopyrimidine Reactivity and Transformation Pathways

The inherent reactivity of the this compound core, characterized by two electrophilic carbon atoms attached to chlorine and an electron-rich amino group, has been extensively utilized in nucleophilic aromatic substitution (SNAr) reactions. However, the full potential of this scaffold's reactivity is yet to be realized. Future research should focus on moving beyond conventional transformations to explore uncharted chemical space.

Unaddressed Challenges and Future Directions:

Regioselective Functionalization: While SNAr reactions are common, achieving precise regioselectivity, especially in multifunctionalized dichloroaminopyrimidines, remains a challenge. Future work could explore advanced catalytic systems, including organocatalysis and transition-metal catalysis, to selectively target the C2, C4, or C6 positions, enabling the synthesis of complex, unsymmetrical derivatives. researchgate.netnih.gov The development of novel protecting group strategies will also be crucial.

C-H Activation: Direct C-H functionalization of the pyrimidine (B1678525) ring offers a more atom-economical approach to creating complex molecules compared to traditional cross-coupling methods that require pre-functionalization. Research into transition-metal-catalyzed C-H activation at the C5 position of dichloroaminopyrimidines could unlock novel pathways for introducing a wide range of substituents.

Ring Transformation Reactions: Exploring reactions that induce ring-opening or ring-expansion of the pyrimidine core could lead to the discovery of entirely new heterocyclic systems with unique properties. Studies on the conversion of chloropyrimidines into other heterocycles, such as triazines, indicate the feasibility of such pathways, which remain largely unexplored for this compound.

Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox catalysis and electrochemistry to this compound chemistry is a nascent field. These methods could enable previously inaccessible transformations, such as radical-based functionalizations, under mild conditions.

A summary of potential novel reaction pathways is presented in Table 1.

Reaction Type Potential Application Key Challenge Proposed Approach
Regioselective SNArSynthesis of specific isomers for kinase inhibitionControlling substitution at C2 vs. C4/C6Development of advanced organocatalytic systems. researchgate.net
C-H FunctionalizationDirect introduction of aryl or alkyl groups at C5Selectivity over reactive C-Cl bondsPalladium or rhodium-catalyzed directed C-H activation.
Ring TransformationsAccess to novel heterocyclic scaffoldsOvercoming the aromatic stability of the pyrimidine ringLewis acid or transition metal-mediated ring-opening/recyclization.
Photoredox CatalysisIntroduction of perfluoroalkyl and other radical groupsManaging competing reaction pathwaysUse of specific photocatalysts and radical precursors.

Table 1: Exploration of Novel Reactivity for this compound. This interactive table outlines potential future research areas in the synthetic chemistry of dichloroaminopyrimidines.

Integration of Advanced Computational and Experimental Methodologies for Deeper Insights

A synergistic approach combining state-of-the-art computational modeling with advanced experimental techniques is essential for a comprehensive understanding of this compound derivatives. This integration can accelerate the discovery process, from predicting reaction outcomes to designing molecules with specific biological functions.

Future Research Directions:

Predictive Reaction Modeling: Utilizing Density Functional Theory (DFT) and other computational methods can help predict the regioselectivity of substitution reactions, rationalize unexpected reaction outcomes, and guide the design of new synthetic routes. mdpi.comnih.gov For instance, DFT calculations can model the transition states of competing SNAr pathways, providing insights that are difficult to obtain experimentally. mdpi.com

In-depth Spectroscopic Analysis: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as multi-dimensional correlation spectroscopy (COSY, NOESY) and 15N NMR, are crucial for the unambiguous structural elucidation of complex this compound derivatives. nih.govipb.pt These methods provide detailed information about connectivity, spatial proximity of atoms, and conformational dynamics in solution, which is vital for understanding structure-activity relationships (SAR). nih.gov

Structure-Based Drug Design: Combining molecular docking and molecular dynamics (MD) simulations with experimental techniques like X-ray crystallography allows for the rational design of potent and selective inhibitors targeting specific biomolecules, such as protein kinases. nih.govmdpi.comdovepress.com Computational studies can predict binding modes and affinities, guiding synthetic efforts to optimize ligand-target interactions. mdpi.commdpi.com

The interplay between these methodologies is summarized in Table 2.

Methodology Objective Example Application Expected Insight
DFT CalculationsPredict reactivity and electronic properties. mdpi.comModeling SNAr reaction pathways on a dichloropyrimidine scaffold.Identification of the most favorable reaction sites and transition state energies.
Advanced NMRUnambiguous structure and conformation determination. nih.gov2D NOESY analysis of a sterically hindered aminopyrimidine derivative.Elucidation of the 3D structure and preferred conformation in solution.
Molecular DockingPredict binding modes of ligands in protein active sites. dovepress.comDocking of this compound derivatives into the ATP-binding site of Aurora kinase.Identification of key hydrogen bonds and hydrophobic interactions for rational drug design.
X-ray CrystallographyDetermine solid-state structure at atomic resolution.Solving the crystal structure of a this compound-kinase complex.Precise visualization of ligand-protein interactions, validating computational models.

Table 2: Integrated Computational and Experimental Approaches. This interactive table highlights how combining computational and experimental techniques can provide deeper insights into this compound chemistry and biology.

Development of More Sustainable Synthesis and Green Chemical Transformations for this compound

Traditional synthetic routes to dichloroaminopyrimidines and their derivatives often rely on harsh reagents like phosphorus oxychloride and hazardous solvents, generating significant chemical waste. google.comgoogle.com A critical future challenge is the development of environmentally benign and sustainable synthetic methodologies.

Key Areas for Improvement:

Green Solvents and Catalysts: Research should focus on replacing chlorinated solvents and stoichiometric reagents with greener alternatives. This includes exploring the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions. mdpi.com The development of recyclable heterogeneous catalysts or biocatalytic systems could dramatically reduce the environmental impact of synthesis. scrivenerpublishing.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. semanticscholar.orgnih.gov Applying this technology to the synthesis and functionalization of dichloroaminopyrimidines is a promising avenue for sustainable production. researchgate.net

Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and process control. Developing flow-based syntheses for dichloroaminopyrimidines would not only be a greener approach but also facilitate large-scale manufacturing for pharmaceutical or industrial applications.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This involves prioritizing addition reactions and minimizing the use of protecting groups and stoichiometric activating agents.

Green Chemistry Approach Traditional Method Sustainable Alternative Primary Benefit
Chlorination ReagentPhosphorus Oxychloride (POCl3) google.comDevelopment of novel, less hazardous chlorinating agents or catalytic cycles.Reduced toxicity and corrosive waste.
SolventsChlorinated Solvents (e.g., Dichloromethane)Bio-based solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free conditions. mdpi.comReduced environmental pollution and health hazards.
Heating MethodConventional Oil Bath HeatingMicrowave-assisted synthesis. nih.govresearchgate.netDrastically reduced reaction times and energy consumption.
CatalysisStoichiometric bases (e.g., Triethylamine) google.comRecyclable heterogeneous catalysts or organocatalysts. scrivenerpublishing.commdpi.comWaste reduction and catalyst reusability.

Table 3: Green and Sustainable Synthesis Strategies. This interactive table compares traditional synthetic methods with greener alternatives for the production and transformation of dichloroaminopyrimidines.

Advanced Mechanistic Elucidation of Biological Activities at the Atomic Level

Many this compound derivatives exhibit potent biological activities, particularly as inhibitors of protein kinases involved in cancer progression. nih.govuniroma1.itresearchgate.net However, a detailed understanding of their mechanism of action at the atomic level is often lacking. Future research must aim to bridge this gap to enable the design of next-generation therapeutics with improved efficacy and selectivity.

Unaddressed Challenges:

Target Identification and Validation: For many biologically active dichloroaminopyrimidines, the precise molecular target remains unknown. Advanced chemical proteomics and chemogenomics approaches are needed to identify and validate the protein targets responsible for their therapeutic effects.

Mapping Drug-Target Interactions: High-resolution structural biology techniques, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, are essential for visualizing the precise interactions between this compound-based inhibitors and their target proteins. This provides an atomic-level blueprint for understanding binding affinity and selectivity.

Kinetics of Target Engagement: Understanding not only if a compound binds to its target but also how long it remains bound (the residence time) is crucial for predicting in vivo efficacy. Advanced biophysical techniques like Surface Plasmon Resonance (SPR) can quantify the kinetics of drug-target interactions, providing valuable data for drug optimization.

Elucidating Resistance Mechanisms: A significant challenge in cancer therapy is the emergence of drug resistance, often due to mutations in the target protein. Combining structural biology, computational modeling, and cellular assays is critical to understand how mutations confer resistance to this compound-based drugs and to design new inhibitors that can overcome this challenge.

Emerging Applications of this compound in Interdisciplinary Fields

While the primary focus of this compound research has been in medicinal chemistry, its unique chemical properties make it an attractive scaffold for a range of interdisciplinary applications. nih.govrsc.org

Potential Future Applications:

Materials Science: The ability to systematically modify the this compound core allows for the tuning of its electronic and photophysical properties. This opens up possibilities for designing novel organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and functional polymers.

Agrochemicals: The pyrimidine scaffold is present in numerous herbicides and fungicides. The versatile reactivity of this compound makes it an excellent starting point for the discovery of new agrochemicals with novel modes of action, potentially helping to address the challenge of resistance in crop protection.

Chemical Biology: this compound-based molecules can be developed as chemical probes to study complex biological processes. For example, they can be functionalized with reporter tags (e.g., fluorophores, biotin) to be used in activity-based protein profiling (ABPP) to identify and study the function of specific enzymes in their native cellular environment.

The continued exploration of this compound chemistry and biology holds immense promise. By addressing the challenges and pursuing the research directions outlined above, the scientific community can unlock the full potential of this remarkable heterocyclic scaffold, leading to new scientific insights, advanced materials, and innovative therapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing dichloroaminopyrimidine in synthetic chemistry?

  • Methodological Answer : Structural identification typically involves spectroscopic techniques such as 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). For purity assessment, HPLC with UV detection is recommended, using a C18 column and acetonitrile/water mobile phase. Physical properties (e.g., melting point) should align with literature values for analogous pyrimidine derivatives. Always report solvent systems, instrument calibration details, and reference compounds for reproducibility .

Q. How can researchers synthesize this compound with high yield and reproducibility?

  • Methodological Answer : Optimize nucleophilic amination of 2,4-dichloropyrimidine using ammonia or primary amines in anhydrous THF at 60–80°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography, and confirm intermediate isolation (e.g., dichloropyrimidine precursors) to minimize side products. Document solvent purity, catalyst ratios, and inert atmosphere conditions to ensure reproducibility .

Q. What are the common research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors and antimicrobial agents. For bioactivity studies, use in vitro assays (e.g., enzyme inhibition with IC50_{50} determination) and computational docking (AutoDock Vina) to predict binding affinities. Pair with cytotoxicity assays (MTT protocol) on HEK-293 cells to evaluate selectivity. Reference established protocols for positive/negative controls .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound’s regioselective functionalization?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to test variables (temperature, solvent polarity, catalyst loading). Use 1H^1 \text{H}-NMR to track substitution patterns. For ambiguous results, employ X-ray crystallography or 2D NMR (HSQC, HMBC) to resolve structural isomers. Validate optimized conditions across three independent replicates .

Q. What strategies resolve contradictions in this compound’s reported bioactivity data?

  • Methodological Answer : Conduct a meta-analysis of literature data, noting variations in assay conditions (e.g., ATP concentrations in kinase assays). Replicate conflicting studies with standardized protocols. Use statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. How to design a robust pharmacological study for this compound derivatives?

  • Methodological Answer : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant). Use in vivo models (e.g., xenograft mice for antitumor activity) with dose-response curves (10–100 mg/kg). Include pharmacokinetic profiling (plasma half-life via LC-MS/MS). Adhere to ARRIVE guidelines for animal studies and validate results with histopathology .

Q. What analytical methods validate this compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Use simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) to assess hydrolysis. Quantify degradation products via LC-MS and compare to stability data of structurally related compounds (e.g., chloropyrimidines) .

Q. How to address reproducibility challenges in this compound-based catalysis?

  • Methodological Answer : Standardize catalyst pre-treatment (e.g., drying under vacuum) and substrate ratios. Use glovebox techniques for moisture-sensitive reactions. Publish full experimental details (e.g., stir rate, flask size) and share raw data via repositories like Zenodo. Cross-check with independent labs using blinded samples .

Q. What computational approaches integrate with experimental studies to predict this compound’s reactivity?

  • Methodological Answer : Combine DFT calculations (Gaussian 16, B3LYP/6-311+G**) for transition-state analysis with molecular dynamics (AMBER) to simulate solvation effects. Validate predictions via kinetic isotope effect (KIE) experiments. Use cheminformatics tools (RDKit) to generate SAR models from bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.